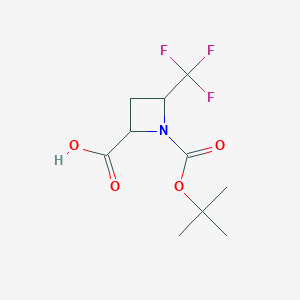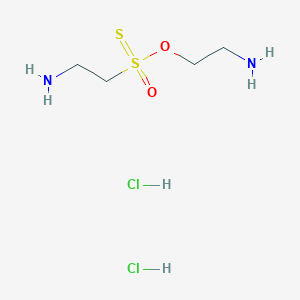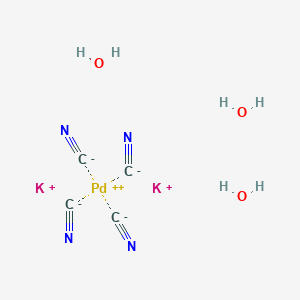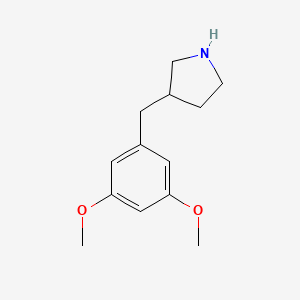![molecular formula C14H11N B15201076 3'-Methyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15201076.png)
3'-Methyl[1,1'-biphenyl]-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Methyl[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H11N It is a derivative of biphenyl, where a methyl group and a nitrile group are attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methyl[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbiphenyl.
Nitration: The methyl group on the biphenyl is nitrated using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Reduction: The nitro group is then reduced to an amine group using a reducing agent like tin (Sn) and hydrochloric acid (HCl).
Diazotization: The amine group is converted to a diazonium salt using sodium nitrite (NaNO2) and hydrochloric acid (HCl).
Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) cyanide (CuCN) to introduce the nitrile group, forming 3’-Methyl[1,1’-biphenyl]-3-carbonitrile.
Industrial Production Methods
Industrial production of 3’-Methyl[1,1’-biphenyl]-3-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
3’-Methyl[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitrile group to an amine can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
3’-Methyl[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3’-Methyl[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to proteins and enzymes. The biphenyl structure provides rigidity and hydrophobic interactions, enhancing its stability and specificity in binding to target sites.
相似化合物的比较
Similar Compounds
3-Methylbiphenyl: Lacks the nitrile group, making it less polar and less reactive in certain chemical reactions.
4-Methylbiphenyl: Similar structure but with the methyl group in a different position, affecting its chemical properties and reactivity.
3-Cyanobiphenyl: Contains a nitrile group but lacks the methyl group, influencing its solubility and interaction with other molecules.
Uniqueness
3’-Methyl[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties
属性
分子式 |
C14H11N |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)benzonitrile |
InChI |
InChI=1S/C14H11N/c1-11-4-2-6-13(8-11)14-7-3-5-12(9-14)10-15/h2-9H,1H3 |
InChI 键 |
ZBWBEYDSNCBLBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)




![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
![Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)

![(1R,2R,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201087.png)



